Methyl5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate: is a complex organic compound with a unique structure that includes a pyrrole ring substituted with a methoxy and methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
- 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Comparison: Methyl5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research .
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-9-7-11(5-6-13(9)18-3)12-8-10(2)14(16-12)15(17)19-4/h5-8,16H,1-4H3 |
InChI Key |
RMPZMCSSELRRFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(N2)C(=O)OC)C)OC |
Origin of Product |
United States |
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